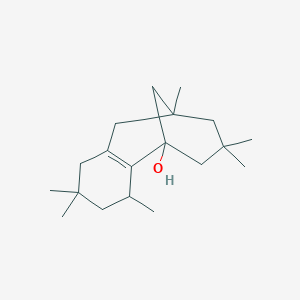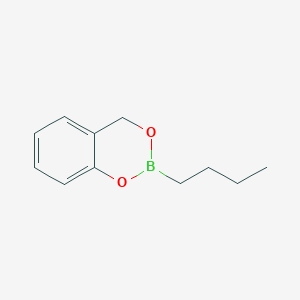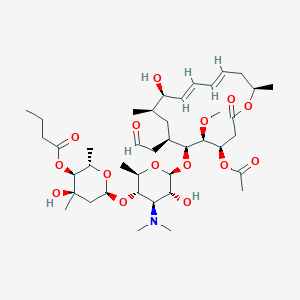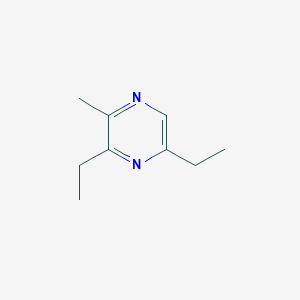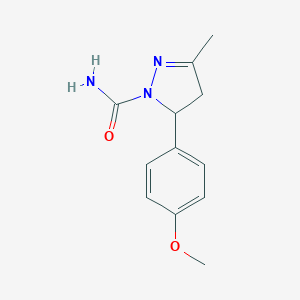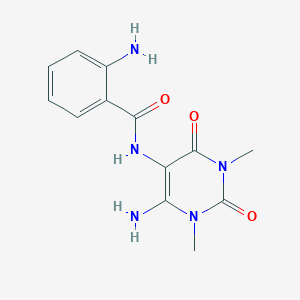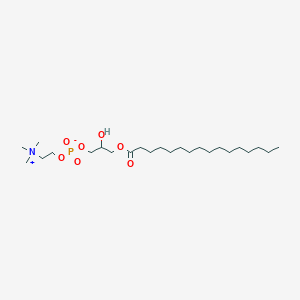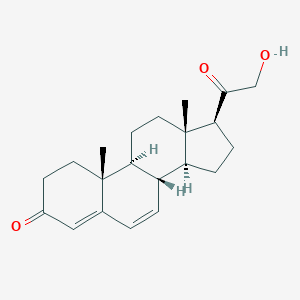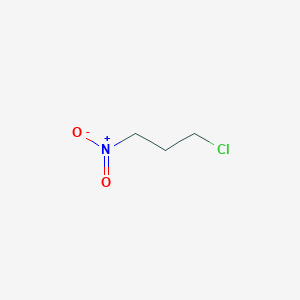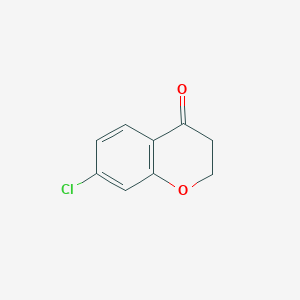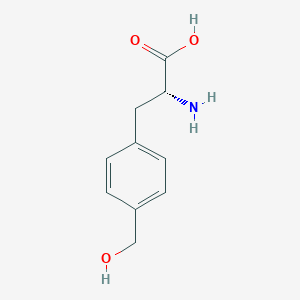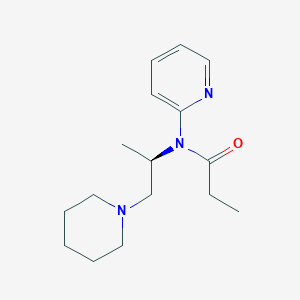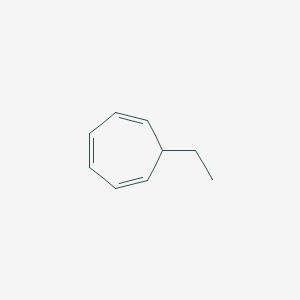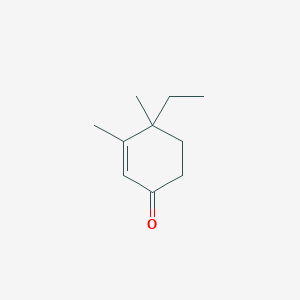
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, also known as EDT or ethyl diatone, is a chemical compound commonly used in scientific research. It is a yellow liquid with a fruity odor and is primarily used in the fragrance and flavor industry. However, EDT also has applications in the field of biochemistry and physiology, making it an important compound for scientific research.
Wirkmechanismus
The exact mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is not well understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. This can result in changes in cellular function and physiology.
Biochemische Und Physiologische Effekte
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been found to have neuroprotective effects, which can help protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in lab experiments is its low toxicity. It is considered to be a relatively safe compound, which makes it a popular choice in scientific research. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has a long shelf life, which makes it easy to store and use in experiments. However, one limitation of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is its limited solubility in water. This can make it difficult to use in certain experiments that require water-based solutions.
Zukünftige Richtungen
There are several future directions for research involving 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one. One area of interest is its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one and its effects on cellular function and physiology.
Synthesemethoden
The synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one involves the reaction between 3,4-dimethyl-2-cyclohexen-1-one and ethyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction yields 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as the major product, which can be purified by distillation.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is commonly used in scientific research as a flavor and fragrance agent. It has a fruity odor, which makes it a popular choice in the food and beverage industry. However, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one also has several applications in the field of biochemistry and physiology.
Eigenschaften
CAS-Nummer |
17622-46-7 |
|---|---|
Produktname |
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4-ethyl-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-10(3)6-5-9(11)7-8(10)2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
LVBPXRKIGDMCEV-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)C=C1C)C |
Kanonische SMILES |
CCC1(CCC(=O)C=C1C)C |
Synonyme |
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




